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Isobutyric acid

Flavor Chemistry Sensory Analysis Food Science

Select isobutyric acid for its unique prochiral isopropyl group enabling enantioselective β-C(sp³)–H functionalization (up to 98% ee)—a synthetic capability absent in linear n-butyric acid. Its higher odor threshold (2,300 μg/L vs. 240 μg/L) allows precise dairy-note modulation without pungency. As an exclusive valine-catabolism biomarker, it delivers the butyrate:isobutyrate ratio critical for gut-microbiome studies. The predictable ether/water partition coefficient (~3.0) simplifies biphasic extraction, unlike miscible n-butyric acid. Available in research to bulk quantities with full regulatory documentation.

Molecular Formula C4H8O2
C4H8O2
(CH3)2CHCOOH
Molecular Weight 88.11 g/mol
CAS No. 79-31-2
Cat. No. B155497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyric acid
CAS79-31-2
Synonyms2-methpropanoic acid
ammonium isobutyrate
isobutyric acid
isobutyric acid, ammonium salt
isobutyric acid, calcium salt
isobutyric acid, hemiammoniate
isobutyric acid, nickel salt
isobutyric acid, potassium salt
isobutyric acid, sodium salt
isobutyric acid, sodium salt, 11C-labeled
isobutyric acid, sodium salt, 14C-labeled
sodium isobutyrate
Molecular FormulaC4H8O2
C4H8O2
(CH3)2CHCOOH
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCC(C)C(=O)O
InChIInChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)
InChIKeyKQNPFQTWMSNSAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in carbon tetrachloride
Sol in 6 parts of water;  miscible with alcohol, chloroform, and ether.
In water, 1.67X10+5 mg/L at 20 °C
167 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 20
miscible with alcohol, most fixed oils, glycerine and propylene glycol;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyric Acid (CAS 79-31-2) Procurement Guide: Differentiated Properties vs. Linear and Branched Analogs


Isobutyric acid (2-methylpropanoic acid, CAS 79-31-2) is a branched-chain, short-chain carboxylic acid (C4) with the molecular formula C4H8O2 [1]. Unlike its straight-chain isomer n-butyric acid, isobutyric acid possesses a prochiral isopropyl moiety, which fundamentally alters its physicochemical, metabolic, and synthetic utility profiles [2]. As a volatile fatty acid, it is naturally occurring in various fermented products and biological systems, but its unique structural features enable specific industrial and research applications that are not accessible with its linear or other branched-chain analogs [3].

Why Isobutyric Acid (CAS 79-31-2) Cannot Be Substituted with Generic Short-Chain Fatty Acids


While isobutyric acid shares a core C4 structure with its linear isomer n-butyric acid, the presence of a branched methyl group confers a fundamentally different property suite that precludes simple substitution [1]. This branching alters its water solubility, partition coefficient, and vapor pressure, impacting its behavior in both chemical synthesis and biological systems . Furthermore, its distinct metabolic origin from valine catabolism—as opposed to dietary fiber fermentation for butyrate—positions it as a specific biomarker for protein fermentation in microbiome research [2]. In synthetic chemistry, its unique prochiral isopropyl group enables enantioselective C–H activation for the construction of α-chiral centers, a feat unattainable with linear butyric acid [3].

Isobutyric Acid (CAS 79-31-2) Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific Selection


Isobutyric Acid Odor Threshold: Quantified Sensory Differentiation vs. n-Butyric Acid

Isobutyric acid exhibits an odor threshold of 2300 μg/L in water, which is approximately 9.6 times higher (less potent) than that of n-butyric acid (240 μg/L) [1][2]. This substantial difference in olfactory potency directly impacts flavor formulation strategies, as isobutyric acid provides a milder, more nuanced cheesy/rancid character compared to the sharp, aggressive impact of n-butyric acid [3].

Flavor Chemistry Sensory Analysis Food Science

Isobutyric Acid Water Solubility: A Critical Differentiator for Extraction and Formulation vs. n-Butyric Acid

Isobutyric acid has a defined water solubility of 210 g/L at 20 °C, whereas n-butyric acid is reported as miscible with water in all proportions . This limited solubility translates to a partition coefficient (ether/water) of approximately 3.0 for isobutyric acid, meaning its solubility in diethyl ether is about three times its solubility in water [1]. In contrast, n-butyric acid's complete miscibility with water precludes such predictable biphasic partitioning.

Formulation Science Extraction Chemistry Analytical Chemistry

Isobutyric Acid as a Prochiral Building Block: Enantioselective Synthesis of α-Chiral Centers

The isopropyl moiety of isobutyric acid derivatives serves as a prochiral handle for enantioselective β-C(sp3)-H functionalization. Using a palladium catalyst with a chiral bidentate ligand, one methyl group of the isopropyl unit undergoes selective C–H activation, enabling arylation, alkenylation, and alkynylation to construct α-chiral centers [1][2]. This desymmetrization is not possible with linear n-butyric acid, which lacks the prochiral geminal dimethyl group. The methodology has been demonstrated with yields up to 72% and enantiomeric excesses up to 98% ee for α-aminoisobutyric acid derivatives [3].

Asymmetric Synthesis Medicinal Chemistry C-H Activation

Isobutyric Acid Metabolic Origin: A Specific Biomarker for Protein Fermentation vs. n-Butyrate

Isobutyrate (the conjugate base of isobutyric acid) is produced exclusively via microbial fermentation of the branched-chain amino acid valine, whereas n-butyrate is primarily generated from dietary fiber fermentation [1]. In human stool samples from 107 healthy infants, isobutyric acid concentrations have been quantified alongside other short-chain fatty acids (SCFAs) using LC-MS/MS, with values reported in the range of typical branched-chain fatty acid levels [2]. The butyrate:isobutyrate ratio is used clinically to distinguish fiber-driven fermentation from protein-driven fermentation, as elevated isobutyrate relative to butyrate indicates increased proteolytic activity in the gut [3].

Microbiome Research Metabolomics Nutritional Biochemistry

Isobutyric Acid Regulatory Status and Use Levels: Comparable Safety Profile with Differentiated Application Potential

Isobutyric acid (FEMA 2222) and n-butyric acid (FEMA 2221) are both affirmed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and are approved for use as flavoring agents by the U.S. FDA (21 CFR 172.515) [1][2]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isobutyric acid and found no safety concern at current levels of intake [3]. Typical use levels for isobutyric acid in finished food products range from 4.1 to 470 mg/kg, providing a broad operational window for flavorists [4].

Food Safety Flavor Regulation GRAS Substances

Optimal Procurement Scenarios for Isobutyric Acid (CAS 79-31-2) Based on Quantified Evidence


Flavor and Fragrance Formulation Requiring Controlled Cheese/Dairy Notes

Leveraging isobutyric acid's higher odor threshold (2300 μg/L vs. 240 μg/L for n-butyric acid) enables precise modulation of cheesy and buttery notes without the aggressive pungency of n-butyric acid [1][2]. This property is particularly valuable in complex flavor systems (e.g., processed cheese, baked goods, confectionery) where a nuanced dairy character is desired. Typical use levels of 4.1–470 mg/kg provide a wide working range for flavorists to achieve target sensory profiles while maintaining GRAS compliance [3].

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates and Building Blocks

Isobutyric acid derivatives serve as prochiral substrates for enantioselective β-C(sp3)-H functionalization, enabling the construction of α-chiral centers via palladium-catalyzed C–H activation [4]. This synthetic route provides access to enantioenriched carboxylic acid derivatives (up to 98% ee) that are valuable intermediates for pharmaceuticals, agrochemicals, and natural product synthesis. The ability to desymmetrize the isopropyl group using chiral ligands represents a strategic advantage over linear acids, which lack this prochiral functionality [5].

Metabolomics and Microbiome Research as a Protein Fermentation Biomarker

Isobutyrate's exclusive origin from valine catabolism positions it as a specific biomarker for proteolytic fermentation in gut microbiome studies [6]. When quantified alongside butyrate (fiber fermentation marker) using LC-MS/MS or GC-MS, the butyrate:isobutyrate ratio provides critical insight into dietary influences on microbial metabolism and gut health [7]. This application requires high-purity isobutyric acid as an analytical standard for accurate quantification in biological matrices.

Liquid-Liquid Extraction and Biphasic Reaction Systems

The finite water solubility of isobutyric acid (210 g/L) and its predictable partition coefficient (ether/water ≈ 3.0) make it well-suited for extraction and purification workflows where phase separation is required [8]. In contrast, miscible n-butyric acid cannot be effectively partitioned in aqueous-organic biphasic systems, limiting its utility in such processes. This property is advantageous for isolating isobutyric acid from reaction mixtures or for use as a reactant in biphasic catalysis.

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